endo-Dicyclopentadiene
Overview
Description
endo-Dicyclopentadiene is a complex organic compound known for its unique structure and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-Dicyclopentadiene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and specific reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
endo-Dicyclopentadiene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
endo-Dicyclopentadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of endo-Dicyclopentadiene involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Nadic Anhydride: Another compound with a similar structure, used as a curing agent for epoxy resins.
Carbic Anhydride: Known for its use in the synthesis of various organic compounds.
Uniqueness
endo-Dicyclopentadiene stands out due to its unique polycyclic structure and the presence of a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1755-01-7 |
---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m1/s1 |
InChI Key |
HECLRDQVFMWTQS-RGOKHQFPSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3 |
SMILES |
C1C=CC2C1C3CC2C=C3 |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 |
1755-01-7 | |
Synonyms |
dicyclopentadiene |
Origin of Product |
United States |
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